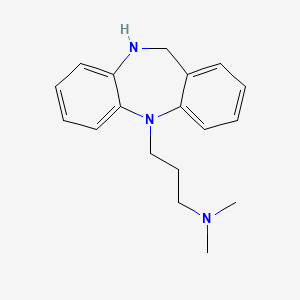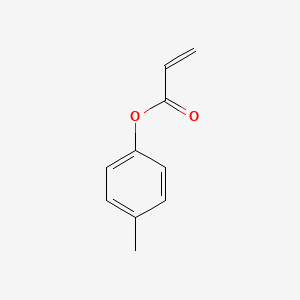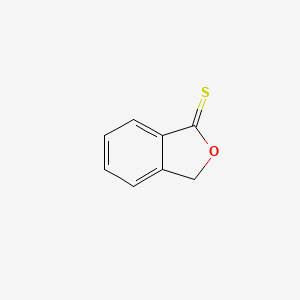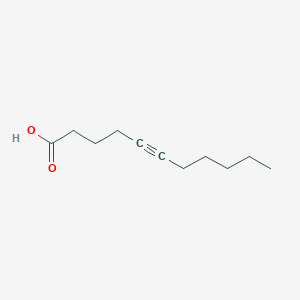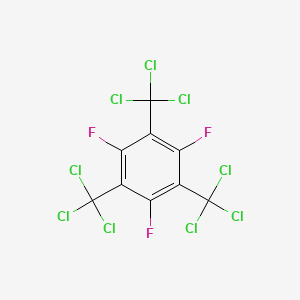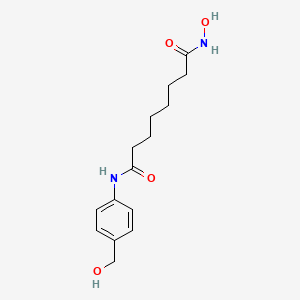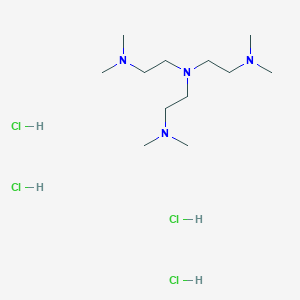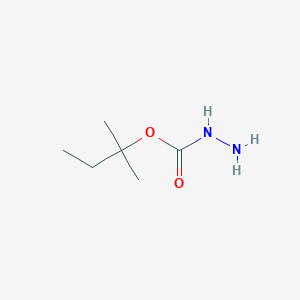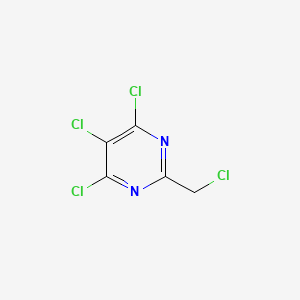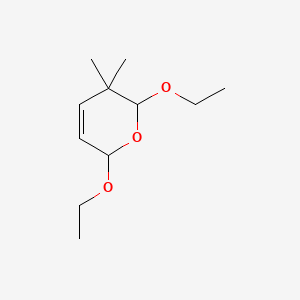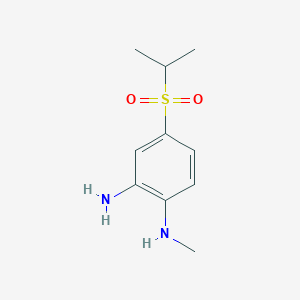
4-(Isopropylsulfonyl)-N1-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isopropylsulfonyl)-N1-methylbenzene-1,2-diamine is an organic compound with a complex structure that includes an isopropylsulfonyl group attached to a benzene ring, which is further substituted with a methyl group and two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropylsulfonyl)-N1-methylbenzene-1,2-diamine typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:
Nitration and Reduction: The benzene ring is first nitrated to introduce nitro groups, which are then reduced to amine groups.
Methylation: The final step involves the methylation of the amine groups using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(Isopropylsulfonyl)-N1-methylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
4-(Isopropylsulfonyl)-N1-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity, making it useful in the study of biochemical pathways.
Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Isopropylsulfonyl)-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-(Isopropylsulfonyl)phenylboronic acid
- 4-(Isopropylsulfonyl)benzeneboronic acid
Uniqueness
4-(Isopropylsulfonyl)-N1-methylbenzene-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
1-N-methyl-4-propan-2-ylsulfonylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2O2S/c1-7(2)15(13,14)8-4-5-10(12-3)9(11)6-8/h4-7,12H,11H2,1-3H3 |
InChI Key |
NXORYWMOPIRVOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=C(C=C1)NC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,10-Dioxabicyclo[4.3.1]decane](/img/structure/B14753845.png)
